Carmine

Food Chemistry Photostability Beverage Formulation

Carmine (CAS 1390-65-4), designated as E120 and Natural Red 4, is defined by the FDA as the aluminum or calcium-aluminum lake of carminic acid on an aluminum hydroxide substrate, derived from the aqueous extraction of the female Dactylopius coccus insect. This semi-synthetic complex, with a molecular weight of 492.39 g/mol , is distinct from uncomplexed carminic acid (CAS 1260-17-9) and cochineal extract.

Molecular Formula C22H20O13
Molecular Weight 492.4 g/mol
CAS No. 1390-65-4
Cat. No. B074498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarmine
CAS1390-65-4
Synonyms7-glucopyranosyl-3,5,6,8-tetrahydroxyl-1-methyl-9,10-dioxoanthracene-2-carboxylic acid
C.I. 75470
Carmine
carminic acid
Coccinellin
Cochineal Dye
Dye, Cochineal
Natural Red 4
Molecular FormulaC22H20O13
Molecular Weight492.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20-,21-/m1/s1
InChIKeyDGQLVPJVXFOQEV-NGOCYOHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
Soluble in alcohol, concentrated sulfuric acid;  slightly soluble in ether;  practically insoluble in petroleum ether, benzene, chloroform
In water, 1.30 g/L (1.30X10+3 mg/L) at 25 °C

Carmine (CAS 1390-65-4) Technical Baseline: Composition, Regulatory Identity, and Procurement Specifications


Carmine (CAS 1390-65-4), designated as E120 and Natural Red 4, is defined by the FDA as the aluminum or calcium-aluminum lake of carminic acid on an aluminum hydroxide substrate, derived from the aqueous extraction of the female Dactylopius coccus insect [1]. This semi-synthetic complex, with a molecular weight of 492.39 g/mol , is distinct from uncomplexed carminic acid (CAS 1260-17-9) and cochineal extract [2]. Regulatory specifications mandate that commercial carmine must contain not less than 50.0% carminic acid by weight, with volatile matter not exceeding 20.0% and ash not more than 12.0% [1], providing a defined purity benchmark critical for procurement and quality assurance in analytical, food, and cosmetic applications.

Why Generic Substitution of Carmine (CAS 1390-65-4) with Uncomplexed Carminic Acid or Synthetic Red Dyes Fails: A Procurement Risk Overview


Substituting carmine with its uncomplexed precursor, carminic acid (CA), or with synthetic azo dyes like Allura Red AC (FD&C Red 40) introduces significant performance and regulatory divergence. Direct comparative studies reveal that carmine's aluminum lake structure confers distinct photostability advantages in complex matrices, such as soft drinks, where carminic acid alone degrades more rapidly [1]. Furthermore, the color and spectral properties of carminic acid and its aluminum lake are differentially impacted by common food ingredients and metal ions, leading to unpredictable hue shifts in formulations if the wrong form is selected [2]. While synthetic alternatives like Allura Red AC offer high thermal stability [3], they lack the 'natural' regulatory status and are subject to different labeling and consumer perception issues compared to insect-derived carmine [4]. These intrinsic differences in chemical stability, matrix compatibility, and regulatory classification mean that carmine cannot be interchanged with its analogs without extensive reformulation and validation.

Carmine (CAS 1390-65-4) Comparative Performance: Quantified Stability and Colorimetric Evidence Against Key Comparators


Photostability of Carmine vs. Carminic Acid and Synthetic Red 40 in Beverage Matrices

In a comparative photodegradation study, carminic acid (CA) demonstrated superior photostability to the synthetic dye Allura Red AC (Red 40) in a soft drink matrix. While the study compared carminic acid and carmine, the findings establish a critical class-level advantage for the carmine complex over a key synthetic alternative in a relevant application environment [1]. The degradation kinetics were found to follow a first-order model.

Food Chemistry Photostability Beverage Formulation

Matrix Compatibility: Carmine Aluminum Lake vs. Carminic Acid in Protein-Rich Foods

A study directly comparing carminic acid and its aluminum lake (carmine) in food matrices found that the color of carminic acid solution shifted in the presence of various proteins, turning red with MFP, WPI, and SPI (due to pH change) and orange with casein. In contrast, carminic aluminum lake solution turned magenta in all four protein cases and was unaffected by the protein type [1].

Food Science Color Stability Protein Interaction

Sensitivity to Metal Ions: A Critical Limitation for Carmine and Carminic Acid in Fortified or Processed Foods

Both carminic acid and its aluminum lake (carmine) exhibit significant color sensitivity to specific metal ions, which is a critical differentiator from more resilient synthetic alternatives. The color of both compounds was significantly affected by Fe3+, Fe2+, Cu2+ (at 0.001-0.1 mol/L), and Ca2+ (at 0.1 mol/L) [1]. This sensitivity limits their application in foods with high iron, copper, or calcium content.

Food Chemistry Metal Ion Chelation Color Stability

Regulatory Benchmark: Carmine Purity Specification as a Procurement Quality Control Metric

The FDA's legally binding specification for carmine sets a minimum carminic acid content of 50.0% by weight, a standard that unambiguously differentiates it from cochineal extract, which is only required to contain not less than 1.8% carminic acid [1]. This quantitative purity threshold is a critical parameter for procurement and quality assurance.

Regulatory Compliance Analytical Chemistry Quality Control

Shelf-Life Performance: Carmine and Paprika Color Shift in Surimi Seafood

In a comparative shelf-life study of natural colorants in surimi seafood, samples colored with carmine registered a color shift visible to the naked eye within 31 days. This performance was identical to samples colored with paprika, but both were outperformed by lycopene-based colorants which maintained stability for at least 66 days [1].

Food Technology Shelf-Life Stability Color Migration

Carmine (CAS 1390-65-4): Optimal Application Scenarios Based on Quantified Performance Evidence


High-End Confectionery and Bakery with Strict 'Natural' Labeling Requirements

For products requiring a stable, vibrant red shade under neutral pH conditions and where 'natural' labeling is paramount, carmine is the optimal choice. Its status as a natural colorant exempt from certification [1] and its proven stability in neutral matrices make it superior to synthetic azo dyes like Allura Red AC, which lack a 'natural' designation, and to anthocyanins, which are unstable and shift color at neutral pH [2]. The defined purity specification (≥50.0% carminic acid) ensures consistent color delivery [3].

Dairy Products and Protein-Fortified Beverages

Carmine's aluminum lake form is the preferred colorant for dairy products and protein-rich beverages due to its proven color consistency in the presence of various proteins. As shown in direct comparative studies, carminic aluminum lake maintains a stable magenta hue regardless of protein type (whey, casein, soy), whereas uncomplexed carminic acid shifts color unpredictably [4]. This reliability is critical for product quality and brand consistency in yogurts, protein shakes, and plant-based dairy alternatives.

Cosmetic Lip Products Requiring Specific Hue Matching

In the formulation of lipsticks and lip products, carmine provides a benchmark for specific red hues against which plant-based anthocyanin alternatives are measured. Studies have shown that while anthocyanin sources like purple carrot and purple corn can achieve similar hue angles to carmine (e.g., 352.03° for carmine vs. 354.44° for purple carrot), carmine remains the reference standard for color matching in the cosmetic industry [5]. Its use is therefore justified when a precise, established shade profile is required.

Applications to Avoid: Metal-Fortified Foods and Long-Shelf-Life Surimi

Procurement of carmine should be reconsidered for two specific application scenarios based on negative comparative evidence. First, its use in iron-, copper-, or high-calcium-fortified foods is contraindicated due to significant color degradation caused by these metal ions [4]. Second, for surimi seafood products requiring shelf lives exceeding one month, lycopene-based colorants offer demonstrably superior stability, with carmine and paprika showing visible color shifts within 31 days compared to at least 66 days for lycopene alternatives [6]. In these cases, selecting a more robust alternative is a data-driven procurement decision.

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